5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide
CAS No.: 2034297-30-6
Cat. No.: VC4490509
Molecular Formula: C16H12BrNO3
Molecular Weight: 346.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034297-30-6 |
|---|---|
| Molecular Formula | C16H12BrNO3 |
| Molecular Weight | 346.18 |
| IUPAC Name | 5-bromo-N-[[4-(furan-3-yl)phenyl]methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C16H12BrNO3/c17-15-6-5-14(21-15)16(19)18-9-11-1-3-12(4-2-11)13-7-8-20-10-13/h1-8,10H,9H2,(H,18,19) |
| Standard InChI Key | QAXNTVZEHKCCAG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)Br)C3=COC=C3 |
Introduction
Key Structural Features of Analogous Compounds:
Synthetic Pathways:
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Benzyl Substitution:
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Arylation via Cross-Coupling:
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Bromination:
Physical and Spectroscopic Properties
While specific data for the target compound is unavailable, related derivatives exhibit the following trends:
Example Properties of Analogous Compounds:
Spectroscopic Data:
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1H NMR: Peaks for furan protons (δ 6.7–7.4 ppm) and aromatic protons (δ 7.2–8.2 ppm) , .
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13C NMR: Carboxamide carbonyl (δ ~156–159 ppm), furan carbons (δ ~110–115 ppm) , .
Biological and Pharmacological Insights
Furan-2-carboxamide derivatives are explored for antibacterial and anti-inflammatory activities. While the target compound’s bioactivity is untested, analogous structures show promise:
Antibacterial Activity:
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Target Pathogens: NDM-1-producing bacteria (e.g., Acinetobacter baumannii, Klebsiella pneumoniae) .
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Mechanism: Hydrogen bonding and hydrophobic interactions with bacterial enzymes (e.g., NDM-1 β-lactamase) .
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Key Findings:
Research Gaps and Future Directions
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Synthesis Optimization:
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Biological Screening:
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Priorities: Test the target compound against Gram-negative bacteria and inflammatory pathways.
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Computational Studies:
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